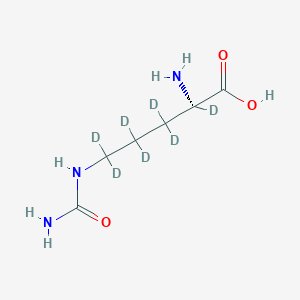
D-Fructose-13C,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Fructose-13C,d2: is a labeled form of D-Fructose, a naturally occurring monosaccharide found in many plants. This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The stable isotopes of hydrogen (deuterium) and carbon (carbon-13) incorporated into this compound allow for precise tracking and quantification in metabolic studies and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose-13C,d2 involves the incorporation of carbon-13 and deuterium into the D-Fructose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of these isotopes. The process typically involves the use of labeled glucose or other carbohydrate precursors, which are then converted into this compound through enzymatic or chemical reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as fermentation, enzymatic conversion, and purification to obtain the final product. The use of advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) ensures the accurate quantification and characterization of the labeled compound.
Chemical Reactions Analysis
Types of Reactions: D-Fructose-13C,d2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biochemical processes involving fructose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for the reduction of this compound.
Substitution: Various nucleophiles can be used for substitution reactions involving this compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of D-gluconic acid, while reduction can yield D-mannitol.
Scientific Research Applications
Chemistry: D-Fructose-13C,d2 is used as a tracer in metabolic studies to investigate the pathways and mechanisms of carbohydrate metabolism. It helps in understanding the conversion of fructose into other metabolites and its role in various biochemical processes.
Biology: In biological research, this compound is used to study the uptake and utilization of fructose in cells and tissues. It is particularly useful in investigating the effects of fructose on cellular metabolism and energy production.
Medicine: this compound is employed in medical research to study the metabolic effects of fructose in the human body. It is used to investigate the role of fructose in conditions such as obesity, diabetes, and metabolic syndrome.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and nutraceuticals. It is also used in the production of labeled compounds for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of D-Fructose-13C,d2 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon-13 and deuterium atoms allow for precise tracking of the compound through these pathways, providing insights into the molecular targets and biochemical processes involved. The primary pathways include glycolysis, gluconeogenesis, and the pentose phosphate pathway.
Comparison with Similar Compounds
D-Fructose-13C6: Another labeled form of D-Fructose with six carbon-13 atoms.
D-Glucose-13C6: A labeled form of glucose with six carbon-13 atoms.
D-Fructose-1,6-13C2: A labeled form of D-Fructose with two carbon-13 atoms at positions 1 and 6.
Uniqueness: D-Fructose-13C,d2 is unique due to its specific labeling with both carbon-13 and deuterium, which provides distinct advantages in metabolic studies. The dual labeling allows for more precise tracking and quantification of the compound in various biochemical processes compared to compounds labeled with only one isotope.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(3S,4R,5R)-6,6-dideuterio-1,3,4,5,6-pentahydroxy(613C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1D2 |
InChI Key |
BJHIKXHVCXFQLS-SBJPZWNCSA-N |
Isomeric SMILES |
[2H][13C]([2H])([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)
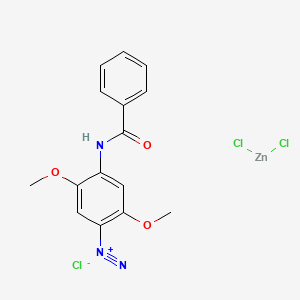
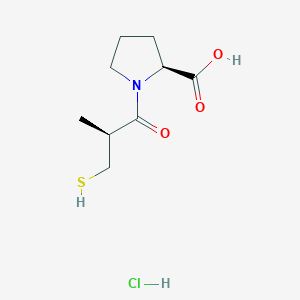
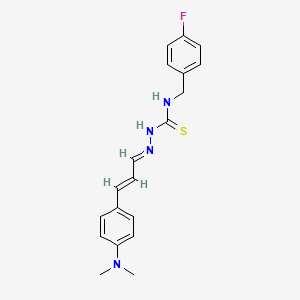
![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)
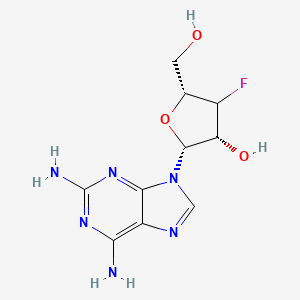
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)
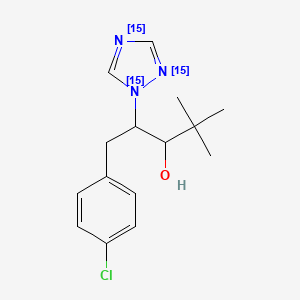

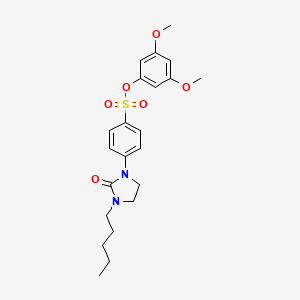
![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)
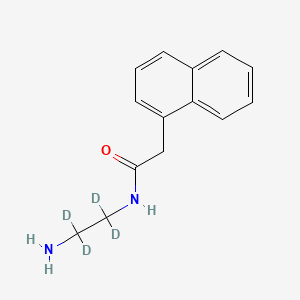
![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)
